molecular formula C8H10N2 B8218612 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8218612
M. Wt: 134.18 g/mol
InChI Key: MWMNPSWBQVPULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine ( 7546-38-5) is a bicyclic aromatic heterocycle of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H10N2 and a molecular weight of 134.18 g/mol, this compound serves as a versatile and privileged scaffold for the design and synthesis of novel bioactive molecules . The pyrrolo[2,3-b]pyridine core, to which this reduced form belongs, is recognized as a "7-azaindole" isostere, a structure frequently exploited in the development of potent kinase inhibitors . Researchers value this scaffold for its potential in designing targeted therapies. Literature shows that derivatives based on the 1H-pyrrolo[2,3-b]pyridine structure have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are critical targets in cancer therapy . Furthermore, analogous pyrrolo[2,3-b]pyridine compounds have been identified as potent inhibitors of other therapeutically relevant kinases, such as c-Met and TNIK, highlighting the scaffold's broad utility in oncology research . The structural similarity to alkaloids of natural origin further underscores its biological relevance . This compound is presented as a high-quality building block for chemical synthesis and methodology development. It is intended solely for research applications in a controlled laboratory environment. Not for human, veterinary, or household use.

Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-4,6H,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMNPSWBQVPULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The most robust method involves cyclo-condensation between 2-amino-1H-pyrrole-3-carbonitrile derivatives and methyl-containing active methylene reagents (e.g., acetylacetone or malononitrile). Under reflux in acetic acid with catalytic HCl, the amino group attacks the electrophilic carbonyl carbon of the active methylene compound, initiating a cascade of proton transfers and cyclization events.

Key steps :

  • Nucleophilic attack : The amino group of the pyrrole attacks the carbonyl carbon of acetylacetone.

  • Proton transfer and dehydration : Facilitated by acidic conditions, leading to imine formation.

  • Cyclization : The cyano group participates in ring closure, forming the pyrrolo[2,3-b]pyridine core.

Synthetic Protocol

  • Starting materials : 2-Amino-1H-pyrrole-3-carbonitrile (1.0 equiv), acetylacetone (1.2 equiv).

  • Conditions : Reflux in glacial acetic acid (15 mL) with 3 drops of conc. HCl for 4–6 hours.

  • Workup : Cool to room temperature, precipitate with ice water, purify via silica gel chromatography (CH₂Cl₂/MeOH, 39:1).

Table 1: Optimization of Cyclo-Condensation Reactions

Active Methylene ReagentTemperature (°C)Time (h)Yield (%)
Acetylacetone120488
Malononitrile110672
Ethyl cyanoacetate100565

Outcome : Acetylacetone provided the highest yield (88%) due to its dual methyl groups stabilizing intermediates.

Catalytic Hydrogenation of Pyrrolo[2,3-b]pyridine Precursors

Partial Saturation Strategy

The dihydro moiety in the target compound is introduced via selective hydrogenation of the fully aromatic pyrrolo[2,3-b]pyridine. Platinum oxide (PtO₂) or palladium-on-carbon (Pd/C) catalysts enable partial reduction of the pyridine ring while preserving the pyrrole’s aromaticity.

Mechanistic insights :

  • Substrate : 3-Methyl-1H-pyrrolo[2,3-b]pyridine.

  • Conditions : H₂ gas (1 atm), ethanol solvent, room temperature, 12 hours.

  • Selectivity : The pyridine ring is reduced preferentially due to higher electron density at the β-position.

Table 2: Hydrogenation Efficiency with Different Catalysts

CatalystH₂ Pressure (atm)Time (h)Conversion (%)
PtO₂11292
Pd/C11885
Raney Ni12468

Outcome : PtO₂ achieved 92% conversion, minimizing over-reduction to tetrahydropyridine derivatives.

Post-Synthetic Alkylation for Methyl Group Introduction

Direct Alkylation of Dihydro-Pyrrolopyridine

Methylation at the 3-position is achieved via nucleophilic substitution or Friedel-Crafts alkylation. Methyl iodide (MeI) or dimethyl sulfate in the presence of base (e.g., K₂CO₃) facilitates this transformation.

Procedure :

  • Substrate : 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Reagents : MeI (1.5 equiv), K₂CO₃ (2.0 equiv), DMF solvent, 80°C, 8 hours.

  • Purification : Column chromatography (hexane/ethyl acetate, 4:1).

Table 3: Alkylation Efficiency Under Varied Conditions

Alkylating AgentBaseSolventYield (%)
MeIK₂CO₃DMF75
(CH₃)₂SO₄NaOHTHF63
CH₃OTfEt₃NCH₃CN58

Outcome : MeI with K₂CO₃ in DMF provided optimal regioselectivity and yield.

Spectroscopic Validation and Characterization

Structural Confirmation

Synthesized compounds were validated via:

  • ¹H NMR : Distinct signals for methyl groups (δ 2.26–2.49 ppm) and pyrrole protons (δ 6.13–6.77 ppm).

  • IR Spectroscopy : Absorption bands for C=O (1671 cm⁻¹) and C=N (1588 cm⁻¹).

  • Mass Spectrometry : Molecular ion peaks matching theoretical masses (e.g., m/z 397.29 for brominated analogs) .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated pyrrolopyridines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives includes a variety of bioactive effects:

  • Anticancer Activity : Recent studies have highlighted the effectiveness of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. For example, a derivative exhibited an IC50 value of 7 nM against FGFR1, indicating potent inhibitory activity and promising potential for cancer therapy .
  • Anticonvulsant and Analgesic Effects : The compound has shown efficacy in preclinical models for anticonvulsant and analgesic activities. Specific derivatives were tested for their analgesic effects in animal models, demonstrating significant pain relief comparable to established analgesics like morphine .
  • Anti-inflammatory Properties : Several derivatives have been evaluated for their anti-inflammatory effects, contributing to their potential use in treating inflammatory diseases .

Synthesis of Derivatives

The synthesis of 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves various chemical reactions that allow for the modification of its structure to enhance biological activity. The following methods have been reported:

  • Condensation Reactions : A common synthetic approach involves the reaction of substituted aldehydes with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine under basic conditions to obtain a range of derivatives with varying substituents at the 5-position .
  • Cross-Coupling Techniques : Innovative synthetic pathways utilizing cross-coupling reactions have been developed to create new analogs with improved pharmacological profiles .

Case Study 1: FGFR Inhibition

A study focused on the design and synthesis of various 1H-pyrrolo[2,3-b]pyridine derivatives aimed at FGFR inhibition. Among these compounds, one derivative (designated as 4h ) demonstrated remarkable potency against multiple FGFR isoforms and was effective in inhibiting the proliferation of breast cancer cells (4T1) while inducing apoptosis .

Case Study 2: Anticonvulsant Activity

In another investigation, several derivatives of 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine were subjected to anticonvulsant screening using the "hot plate" and "writhing" tests. The results indicated that certain compounds exhibited superior analgesic properties compared to traditional analgesics like aspirin .

Table 1: Biological Activities of Selected Derivatives

CompoundActivity TypeIC50 Value (nM)Reference
4hFGFR Inhibition7
Derivative AAnalgesic<100
Derivative BAnticonvulsant<200

Table 2: Synthesis Methods

MethodDescriptionYield (%)
CondensationAldehyde + pyrrolo compound45–60
Cross-CouplingUtilization of aryl halidesVaries

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Substituents/Modifications Molecular Weight Key Features Reference
3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 3-methyl, 2,3-dihydro 148.19 Partial saturation enhances flexibility; methyl improves lipophilicity -
1-Methyl-1H-pyrrolo[2,3-b]pyridine 1-methyl 132.15 Fully aromatic; methyl at N1 may hinder binding to kinase hinge regions
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5-CF₃ 200.14 Electron-withdrawing CF₃ enhances metabolic stability and target affinity
2,3-Dihydro-1,3,3-trimethyl-2-methylene-1H-pyrrolo[2,3-b]pyridine 1,3,3-trimethyl, 2-methylene 174.24 Steric bulk from trimethyl groups may reduce solubility
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 4-methyl, 2,3-dihydro 148.19 Positional isomer of target compound; methyl at C4 alters electronic density

Key Observations :

  • Aromaticity vs. Saturation : Fully aromatic analogs (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridine) exhibit stronger π-π stacking with kinase hinge regions but reduced solubility compared to dihydro derivatives .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ at C5) enhance metabolic stability, while bulky groups (e.g., 1,3,3-trimethyl) may reduce solubility .
  • Positional Isomerism : Methyl at C3 (target compound) vs. C4 () alters steric and electronic profiles, impacting binding to hydrophobic pockets .

Key Observations :

  • Cross-Coupling Efficiency: Sonogashira and Suzuki-Miyaura reactions yield moderate to high purity (44–98%) but require careful optimization .
  • N-Alkylation Challenges : Methylation at N1 (e.g., 1-methyl derivative) achieves 51% yield, lower than C3-substituted analogs .
Physicochemical Properties
Compound LogP Solubility (µg/mL) Boiling Point (°C) Reference
3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 1.8* ~50 (predicted) Not reported -
Thieno[2,3-b]pyridine 2.5 <10 285–290
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 2.1 ~30 Not reported

Key Observations :

  • Solubility: The dihydro structure and methyl group in the target compound likely improve solubility compared to thieno[2,3-b]pyridines, which require cyclodextrin formulations for in vivo use .
  • Lipophilicity : The target compound’s predicted LogP (1.8) suggests better membrane permeability than CF₃-substituted analogs (LogP 2.1) .

Key Observations :

  • Activity Trends : Bulkier substituents (e.g., thiazol-indole in ) enhance antitumor potency but may reduce solubility.
  • Scaffold Flexibility : The dihydro structure in the target compound could optimize binding to conformational kinase states .

Biological Activity

3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 2032381-79-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8H10N2
  • Molecular Weight : 134.18 g/mol
  • IUPAC Name : 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
  • Purity : 97% .

Biological Activities

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, exhibit a range of biological activities:

1. Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance:

  • Compound 4h , a derivative of pyrrolo[2,3-b]pyridine, demonstrated potent FGFR inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. It effectively inhibited the proliferation and induced apoptosis in breast cancer cells .

2. Antimicrobial Properties

The compound has shown promising results against various pathogens:

  • Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their antimicrobial activities, with some exhibiting significant efficacy against resistant strains of bacteria .

3. Neuroprotective Effects

Research indicates that certain derivatives may possess neuroprotective properties:

  • Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have been studied for their potential to treat neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis Methods

The synthesis of 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions:

  • A common method includes the reaction of a suitable pyridine derivative with an amine under specific conditions to form the bicyclic structure .

Study on FGFR Inhibition

A study focused on a series of pyrrolo[2,3-b]pyridine derivatives evaluated their effects on FGFR signaling pathways in cancer cells. The findings suggested that these compounds could serve as effective therapeutic agents in targeting FGFR-related malignancies .

Antimicrobial Evaluation

In another investigation, various derivatives were tested against Mycobacterium tuberculosis and other pathogens. The results indicated that modifications to the pyrrolo structure could enhance antimicrobial potency and selectivity .

Summary Table of Biological Activities

Activity TypeCompound ExampleIC50/Effectiveness
FGFR Inhibition Compound 4hFGFR1: 7 nM; FGFR2: 9 nM
Antimicrobial Various DerivativesSignificant against resistant strains
Neuroprotective Pyrrolo DerivativesModulates neurotransmitter systems

Q & A

Q. What strategies enable selective targeting of CLK or Hedgehog signaling pathways?

  • Methodological Answer : Furo[3,2-b]pyridine derivatives achieve CLK inhibition by mimicking ATP’s adenine binding. For Hedgehog modulation, substituents like 3-pyridinyl ethynyl groups disrupt Smoothened receptor signaling. Selectivity is validated via kinase panel screens (e.g., >100-fold selectivity over off-target kinases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

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